Ethyl 4-bromo-6-methylpicolinate
Overview
Description
Ethyl 4-bromo-6-methylpicolinate is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 . It is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H10BrNO2/c1-3-13-9(12)8-5-7(10)4-6(2)11-8/h4-5H,3H2,1-2H3
. This indicates that the molecule consists of a bromine atom attached to the 4th carbon of the picolinate ring and a methyl group attached to the 6th carbon . Physical and Chemical Properties Analysis
This compound is a solid or liquid under normal conditions . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Catalysis
Copper-Catalyzed Coupling Reactions : Copper/6-methylpicolinic acid catalyzed coupling reactions of substituted bromopyrimidin-amines with alkynes offer an efficient method to synthesize pyrrolo[2,3-d]pyrimidines. This process allows the introduction of various functional groups, expanding the utility of these compounds in organic synthesis (Jiang et al., 2015).
Synthesis of Heterocyclic Compounds : Ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6- dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate represents a new derivative synthesized and characterized, illustrating the versatility of bromo-substituted compounds in creating complex molecules (Luo et al., 2019).
Cationic Methylpalladium(II) Complexes : These complexes, including those with methyl 6-methylpicolinate, are used as catalysts for copolymerization reactions, showing the application of such compounds in polymer science (Green et al., 1998).
Biological Applications
- Bromophenol Derivatives : Compounds like Trans-(1R*,2R*,3R*)-Ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate, related to ethyl 4-bromo-6-methylpicolinate, have been studied for their inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase. This research is significant for medical applications, particularly in neurodegenerative diseases (Boztaş et al., 2019).
Material Science
- Copper(II) Complexes : Copper complexes with 6-methylpicolinic acid have been synthesized and studied for their spectroscopic, thermal, and magnetic properties. These complexes are important in understanding the behavior of copper in different chemical environments, which is relevant in material science and catalysis (Kukovec et al., 2008).
Additional Insights
Synthesis of Quinazolinone Derivatives : this compound and related compounds are key in synthesizing quinazolinone derivatives, which have potential pharmacological activities, including antimicrobial and anti-inflammatory properties (Khalifa et al., 1982).
Phosphine-Catalyzed Annulation : These compounds are used in phosphine-catalyzed reactions to synthesize functionalized tetrahydropyridines, demonstrating their role in complex organic syntheses (Zhu et al., 2003).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
ethyl 4-bromo-6-methylpyridine-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-3-13-9(12)8-5-7(10)4-6(2)11-8/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPPRTUAEBBJOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC(=C1)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.